molecular formula C17H23NOS2 B10783052 Thihexinol CAS No. 845713-32-8

Thihexinol

Cat. No.: B10783052
CAS No.: 845713-32-8
M. Wt: 321.5 g/mol
InChI Key: LDMSODJIMDPNOG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: THIHEXINOL undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to thiophenol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium bisulfite (NaHSO3) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

THIHEXINOL has a wide range of scientific research applications, including:

Comparison with Similar Compounds

THIHEXINOL is unique in its dual action as both a parasympatholytic agent and a water-adsorbing agent when combined with polycarbophil. Similar compounds include:

    Atropine: Another anticholinergic drug used to treat various conditions, including bradycardia and hyperhidrosis.

    Scopolamine: Used to treat motion sickness and postoperative nausea.

    Hyoscyamine: Used to treat gastrointestinal disorders and muscle spasms.

This compound stands out due to its specific application in the treatment of diarrhea and its combination with polycarbophil for enhanced efficacy .

Properties

CAS No.

845713-32-8

Molecular Formula

C17H23NOS2

Molecular Weight

321.5 g/mol

IUPAC Name

[4-(dimethylamino)cyclohexyl]-dithiophen-2-ylmethanol

InChI

InChI=1S/C17H23NOS2/c1-18(2)14-9-7-13(8-10-14)17(19,15-5-3-11-20-15)16-6-4-12-21-16/h3-6,11-14,19H,7-10H2,1-2H3

InChI Key

LDMSODJIMDPNOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O

Origin of Product

United States

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